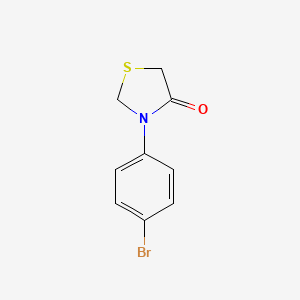

3-(4-Bromophenyl)-4-thiazolidinone

Description

Historical Evolution and Contemporary Significance of 4-Thiazolidinones

The journey of 4-thiazolidinones in medicinal chemistry has been a long and fruitful one. nih.gov Initially recognized for their interesting chemical properties, the discovery of penicillin, which contains a related thiazolidine (B150603) ring, marked a turning point, highlighting the biological potential of such heterocyclic systems. nih.gove3s-conferences.org Since the mid-20th century, there has been a significant and sustained increase in research focused on 4-thiazolidinone (B1220212) derivatives. mdpi.com

This enduring interest is due to the scaffold's versatility, which allows for structural modifications at multiple positions (typically the 2nd, 3rd, and 5th positions), enabling the creation of large libraries of compounds for biological screening. pnrjournal.comzenodo.org In contemporary drug discovery, 4-thiazolidinones are considered "privileged structures," meaning they are capable of binding to a variety of biological targets with high affinity. sysrevpharm.org This has cemented their status as a valuable framework in the rational design of new drug-like molecules. sysrevpharm.org

Broad Spectrum Pharmacological Relevance of Thiazolidinone Derivatives

The 4-thiazolidinone nucleus is a key constituent in a multitude of synthetic compounds demonstrating a wide array of pharmacological activities. nih.gov This broad-spectrum relevance underscores the scaffold's importance in addressing diverse medical needs.

Derivatives of 4-thiazolidinone have been extensively investigated and have shown potential as:

Antimicrobial agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnanobioletters.comnih.gov Some derivatives have also been explored for their antimycobacterial properties against Mycobacterium tuberculosis. nih.govmdpi.com

Anticancer agents: Demonstrating cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer. mdpi.comnih.govbiointerfaceresearch.comnih.gov The anticancer mechanisms often involve the inhibition of critical enzymes like protein kinases and the induction of apoptosis. nih.govbiointerfaceresearch.com

Anti-inflammatory and analgesic agents: Certain derivatives have shown promise in reducing inflammation and pain. rjptonline.org

Antiviral agents: Including activity against HIV. nih.gov

Other therapeutic areas: Research has also pointed to their potential as anticonvulsants, antidiabetics, and antihyperlipidemic agents. nih.gov

The diverse biological activities of 4-thiazolidinone derivatives are summarized in the table below.

| Pharmacological Activity | Description |

| Antimicrobial | Effective against a range of bacteria and fungi, with some compounds showing antimycobacterial potential. nih.govnanobioletters.comnih.govmdpi.com |

| Anticancer | Cytotoxic to various cancer cell lines through mechanisms like enzyme inhibition and apoptosis induction. mdpi.comnih.govbiointerfaceresearch.comnih.gov |

| Anti-inflammatory | Capable of reducing inflammation, a key factor in many chronic diseases. rjptonline.org |

| Antiviral | Demonstrates potential in combating viral infections, including HIV. nih.gov |

| Anticonvulsant | Shows potential for managing seizure disorders. nih.gov |

| Antidiabetic | Investigated for its role in managing diabetes. nih.gov |

Contextualizing 3-(4-Bromophenyl)-4-thiazolidinone within Current Research Paradigms

The specific compound, this compound, fits into the ongoing research paradigm of exploring how different substituents on the 4-thiazolidinone core influence biological activity. The presence of a 4-bromophenyl group at the N-3 position is a strategic modification aimed at exploring the impact of halogen-containing aromatic rings on the pharmacological profile.

Recent research has focused on synthesizing and evaluating derivatives that incorporate the (4-bromophenyl)thiazolidinone moiety. For instance, a study detailed the synthesis of a series of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives. pnrjournal.com These compounds were evaluated for their in vitro antimicrobial activity against several bacterial and fungal strains, with some showing promising results. pnrjournal.com The general synthetic route involved the reaction of N-(substituted benzylidene)-4-(4-bromophenyl)-thiazol-2-amines with thioglycolic acid. pnrjournal.com

Another study reported on the synthesis and cytotoxic evaluation of 3-(4-bromophenyl)-2-(4-(dimethylamino) phenyl)thiazolidin-4-one . nih.gov This compound demonstrated potent activity against leukemic cell lines, highlighting the potential of this substitution pattern in the development of anticancer agents. nih.gov Specifically, it showed IC50 values of 11.9 µM and 13.5 µM against Reh and Nalm6 cell lines, respectively. nih.gov

The research into compounds like this compound and its close analogs is driven by the understanding that the nature and position of substituents on the thiazolidinone ring are critical determinants of their biological action. The inclusion of a bromine atom, an electron-withdrawing group, on the phenyl ring can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets. These studies are part of a broader effort to build a comprehensive structure-activity relationship (SAR) for this class of compounds, which is essential for designing more potent and selective therapeutic agents in the future.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNOS/c10-7-1-3-8(4-2-7)11-6-13-5-9(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSPTZFYPJPSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363142 | |

| Record name | 3-(4-Bromophenyl)-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338753-34-7 | |

| Record name | 3-(4-Bromophenyl)-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338753-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 4 Thiazolidinone Scaffolds

Established and Innovative Methodologies for 4-Thiazolidinone (B1220212) Core Construction

The construction of the 4-thiazolidinone ring is a cornerstone of synthesizing a vast array of derivatives. hakon-art.com Chemists have developed several reliable methods, each with distinct advantages.

The most fundamental and widely used method for synthesizing the 4-thiazolidinone core is the cyclocondensation reaction involving three key components: an amine, a carbonyl compound (typically an aldehyde), and a mercaptocarboxylic acid (most commonly thioglycolic acid). researchgate.netnih.gov This reaction can be performed in one or two steps.

In a typical two-step synthesis, the amine and aldehyde first react to form an intermediate Schiff base (imine). This isolated imine is then reacted with thioglycolic acid, often in the presence of a dehydrating agent or catalyst like anhydrous zinc chloride (ZnCl₂), to undergo cyclization and form the 2,3-disubstituted 4-thiazolidinone ring. nih.govresearchgate.netconnectjournals.com The reaction is usually carried out under reflux in a suitable solvent such as dioxane or benzene (B151609). nih.govresearchgate.net

The one-pot variation involves mixing the amine, aldehyde, and thioglycolic acid together in a single reaction vessel. researchgate.net This approach is generally more efficient as it avoids the isolation of the intermediate imine. Various catalysts and reaction conditions have been developed to improve yields and shorten reaction times.

Table 1: Conventional Synthesis of 4-Thiazolidinone Derivatives

| Amine | Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Substituted Anilines | Aromatic Aldehydes | Anhydrous ZnCl₂ / Dioxane | 12–14 h | 51-56 | nih.gov |

| 4-Aminoacetophenone | 4-Nitrobenzaldehyde | Dry Benzene | Not Specified | Not Specified | researchgate.net |

This table is interactive and represents a summary of findings. Specific yields vary based on the exact substituents.

Multicomponent reactions (MCRs) have gained prominence as a powerful tool in synthetic chemistry due to their efficiency, atom economy, and ability to generate complex molecules in a single step. nih.gov The synthesis of 4-thiazolidinones is well-suited for an MCR approach, typically involving the one-pot condensation of an amine, an aldehyde, and thioglycolic acid. researchgate.netresearchgate.net

These reactions are often facilitated by various catalysts to enhance reaction rates and yields. researchgate.net For instance, chiral ionic liquids have been employed to afford 4-thiazolidinone derivatives in significantly reduced reaction times (18-30 minutes) compared to conventional methods (6-8 hours). researchgate.net Other catalysts, such as nano-Ni@zeolite-Y, have also been successfully used in three-component reactions to produce these heterocyclic structures. nih.gov The versatility of MCRs allows for the straightforward creation of diverse libraries of 4-thiazolidinone derivatives by simply varying the starting components. nih.gov

Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods. sruc.ac.ukresearchgate.net This technology offers numerous advantages, including dramatically reduced reaction times, improved product yields, and enhanced purity. researchgate.netresearchgate.net

The synthesis of 4-thiazolidinones has been significantly advanced by the application of microwave irradiation. sruc.ac.ukconnectjournals.com The reaction, which typically involves the cyclocondensation of a Schiff base with thioglycolic acid, can be completed in minutes under microwave heating, compared to several hours required for conventional refluxing. researchgate.netresearchgate.net For example, one study reported that microwave irradiation of a mixture of an appropriate hydrazone and thioglycolic acid yielded the corresponding 4-thiazolidinone in just 6-8 minutes. researchgate.net This rapid and efficient heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to uniform and specific heating. researchgate.net The use of solvents like DMF or solvent-free conditions further enhances the green credentials of this method. researchgate.netconnectjournals.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 6-14 hours | Moderate to Good | Established, simple setup | nih.gov |

This is an illustrative table. Actual outcomes depend on specific reactants and conditions.

Targeted Synthesis of 3-(4-Bromophenyl)-4-thiazolidinone and Related Analogues

The synthesis of the specific compound this compound involves the strategic incorporation of the 4-bromophenyl moiety, followed by potential modifications at other positions on the thiazolidinone ring.

The introduction of the 4-bromophenyl group at the N3 position of the 4-thiazolidinone ring is achieved regioselectively by using 4-bromoaniline (B143363) as the amine component in the cyclocondensation reaction. The reaction mechanism inherently directs the aryl amine to the N3 position.

The standard three-component reaction involves combining 4-bromoaniline, an aldehyde (often formaldehyde (B43269) or its equivalent for an unsubstituted C2 position), and thioglycolic acid. tandfonline.com The nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, eventually leading to the formation of a Schiff base. Subsequent reaction with thioglycolic acid, involving nucleophilic attack by the thiol group and intramolecular cyclization, yields the desired this compound. The regioselectivity is a direct consequence of the reaction pathway, where the amine nitrogen is incorporated into the heterocyclic ring at the N3 position. tandfonline.comrsc.org

Once the this compound scaffold is constructed, further structural diversity can be achieved by introducing various substituents at the C2 and C5 positions.

Diversification at the C2 Position: The substituent at the C2 position is determined by the aldehyde used in the initial three-component synthesis. To generate a library of C2-substituted this compound analogues, a range of different aromatic or aliphatic aldehydes can be reacted with 4-bromoaniline and thioglycolic acid. nih.govnih.gov For example, using a substituted benzaldehyde (B42025) will result in a 2-aryl-3-(4-bromophenyl)-4-thiazolidinone derivative. connectjournals.com This approach provides a straightforward method for systematically modifying the structure and properties of the final compound.

Diversification at the C5 Position: The C5 position of the 4-thiazolidinone ring contains an active methylene (B1212753) group (-CH₂-), which serves as a handle for further functionalization. nih.gov A primary method for diversification at this position is the Knoevenagel condensation. nih.gov This reaction involves treating the this compound with an aldehyde or ketone in the presence of a base (like piperidine (B6355638) or sodium acetate) to form a 5-ylidene derivative. nih.govump.edu.pl This exocyclic double bond can be a key structural feature or can be used as an intermediate for further reactions, such as Michael additions. nih.gov This strategy has been widely used to synthesize a large number of 5-substituted-4-thiazolidinones with diverse functionalities. nih.govsemanticscholar.org

Table 3: Examples of C5-Ylidene-4-Thiazolidinone Synthesis via Knoevenagel Condensation

| 4-Thiazolidinone Core | Aldehyde | Catalyst | Resulting Structure | Reference |

|---|---|---|---|---|

| 3-(Benzothiazol-2-ylamino)-2-thioxo-4-thiazolidinone | Aromatic Aldehydes | Acetic Anhydride | 5-Arylidene derivatives | ump.edu.pl |

| Rhodanine | Isatin | Magnesium Oxide | Spiro-isatin-thiazolidinone conjugates | nih.gov |

This table showcases the versatility of the Knoevenagel condensation for C5 diversification on various 4-thiazolidinone cores.

Characterization Techniques for Novel 4-Thiazolidinone Compounds

The definitive structural confirmation of newly synthesized 4-thiazolidinone compounds is essential to verify their identity and purity. This is achieved through a combination of spectroscopic and crystallographic methods, which provide a comprehensive understanding of the molecule's structure in both solution and solid states. nih.gov

Spectroscopic Methods (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are fundamental for the characterization of this compound and its analogues. pnrjournal.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) group of the thiazolidinone ring, typically appearing in the 1637–1728 cm⁻¹ range. nih.gov Other notable absorption bands would include those corresponding to C-N stretching, C-S stretching, and the aromatic C-H and C=C vibrations of the bromophenyl group. sysrevpharm.orgbiointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy provide exhaustive information regarding the proton and carbon skeletons of the molecule.

¹H NMR: The proton NMR spectrum of this compound will display characteristic signals for its different protons. The methylene (CH₂) protons within the thiazolidinone ring are expected to appear as distinct singlets. The aromatic protons of the 4-bromophenyl group will likely be observed as two doublets in the aromatic region of the spectrum, which is indicative of a para-substituted benzene ring. connectjournals.com

¹³C NMR: The carbon NMR spectrum provides complementary data to the ¹H NMR. A signal for the carbonyl carbon (C=O) will be present in the downfield region. Signals for the two methylene carbons of the thiazolidinone ring and the carbons of the bromophenyl ring will also be observed at their characteristic chemical shifts. mdpi.comacgpubs.org

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and can offer insights into its fragmentation patterns, further corroborating the proposed structure. biointerfaceresearch.com For this compound, the mass spectrum will show a molecular ion peak (M⁺). A key feature will be the isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), which is a definitive confirmation of the presence of a single bromine atom. nist.govchemdiv.com

| Technique | Expected Chemical Shifts / Frequencies / m/z values |

|---|---|

| IR (cm⁻¹) | C=O stretch: ~1700, C-N stretch: ~1350, C-S stretch: ~700, Aromatic C-H stretch: >3000, Aromatic C=C stretch: ~1600, 1580, 1480 |

| ¹H NMR (ppm) | Ar-H: ~7.5-7.8 (d, 2H), ~7.2-7.4 (d, 2H); -S-CH₂-CO-: ~3.9 (s, 2H); -N-CH₂-S-: ~4.8 (s, 2H) |

| ¹³C NMR (ppm) | C=O: ~170; Ar-C: ~120-140; -S-CH₂-CO-: ~35; -N-CH₂-S-: ~55 |

| Mass Spec (m/z) | [M]⁺: ~257, [M+2]⁺: ~259 |

Note: The exact values can vary slightly depending on the solvent used and the specific instrumentation.

| Crystallographic Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |

| Space Group | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell, which define the size and shape of the repeating unit in the crystal. |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms (e.g., C=O, C-N, C-S, C-Br). |

| Bond Angles (°) | The angles between adjacent bonds (e.g., O-C-N, C-N-C, C-S-C). |

Structure Activity Relationship Sar of 4 Thiazolidinone Derivatives

Elucidating the Role of Substituents at the N3 Position

The introduction of halogen atoms, particularly bromine, on the N3-phenyl ring can significantly modulate the biological activity of 4-thiazolidinone (B1220212) derivatives. Halogens are known to alter the electronic and lipophilic properties of molecules, which can enhance their interaction with target enzymes or receptors and improve membrane permeability.

For instance, a study on 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one demonstrated potent anticancer activity against leukemic cell lines (Reh and Nalm6) with IC50 values of 11.9 μM and 13.5 μM, respectively. nih.gov This compound was found to induce apoptosis and decrease mitochondrial membrane potential in the tested cancer cells. nih.gov The presence of the bromo-substituent at the para-position of the phenyl ring at N3 is considered crucial for this observed activity.

The table below summarizes the effect of bromine substitution on the anticancer activity of a 4-thiazolidinone derivative.

| Compound | Cell Line | IC50 (μM) |

| 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one | Reh | 11.9 |

| Nalm6 | 13.5 |

Data sourced from Kumar and coworkers (2020) nih.gov

The nature of the ring system attached to the N3 position, whether aromatic or heterocyclic, has a profound impact on the pharmacological profile. Studies have shown that both aryl and heteroaryl substituents can lead to potent biological activities, including anti-HIV, antimicrobial, and anticancer effects.

In the context of anti-HIV activity, a high level of potency was observed for compounds that possess a pyridine-2-yl or pyrimidine-2-yl ring at the N3 position, in conjunction with a 2,6-dihalophenyl group at the C2 position. orientjchem.org This highlights the synergistic effect of substituents at both positions in achieving significant biological efficacy.

For antimicrobial activity, the introduction of a pyrimidin-2-yl group at the N3 position, combined with a phenyl group at C2, has been shown to yield compounds with notable antibacterial activity. ekb.eg Specifically, derivatives with a 4-methoxyphenyl (B3050149) group at the C2 position exhibited the highest activity against various bacterial strains. ekb.eg

The following table illustrates the impact of different N3 substituents on the biological activity of 4-thiazolidinone derivatives.

| N3 Substituent | C2 Substituent | Biological Activity |

| Pyridine-2-yl/Pyrimidine-2-yl | 2,6-Dihalophenyl | Anti-HIV |

| Pyrimidin-2-yl | 4-Methoxyphenyl | Antibacterial |

Data compiled from multiple studies. ekb.egorientjchem.org

Modulatory Effects of Substituents at the C2 Position on Pharmacological Profiles

Substituents at the C2 position of the 4-thiazolidinone ring exert a significant influence on the compound's biological and pharmacological properties. orientjchem.org The diversity of substituents at this position can lead to a wide range of activities, including anticancer and antimicrobial effects.

Research has indicated that the presence of a 2,6-dihalophenyl group at the C2 position is particularly favorable for anti-HIV activity, especially when paired with a pyridine (B92270) or pyrimidine (B1678525) ring at the N3 position. orientjchem.org In the realm of antimicrobial agents, the nature of the aryl group at C2 is a key determinant of efficacy. For example, in a series of 2-phenyl-3-(4,6-diarylpyrimidin-2-yl)thiazolidin-4-ones, the presence of a methoxy (B1213986) group on the C2-phenyl ring enhanced antibacterial activity, whereas electron-withdrawing groups like chloro and fluoro did not lead to an improvement. ekb.eg

Furthermore, in a study of human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors, hydrophobic substitutions at the para- or meta-positions of the phenyl group at the C2 position were found to be favorable for improving inhibitory activity. nih.gov

The table below summarizes the influence of C2 substituents on the biological activity of 4-thiazolidinone derivatives.

| C2 Substituent | N3 Substituent | Biological Activity | Finding |

| 2,6-Dihalophenyl | Pyridine-2-yl/Pyrimidine-2-yl | Anti-HIV | High activity observed. orientjchem.org |

| 4-Methoxyphenyl | 4,6-Diarylpyrimidin-2-yl | Antibacterial | Maximum activity against tested strains. ekb.eg |

| 4-Chlorophenyl/4-Fluorophenyl | 4,6-Diarylpyrimidin-2-yl | Antibacterial | Did not improve activity. ekb.eg |

| Para- or meta-hydrophobic substituted phenyl | Varied | hDHODH Inhibition | Favorable for inhibitory activity. nih.gov |

Significance of C5 Position Modifications in Structure-Activity Optimization

Modifications at the C5 position of the 4-thiazolidinone ring are a critical strategy for optimizing the biological activity of these compounds. nih.govmdpi.com The introduction of various substituents at this position, often as arylidene derivatives, can significantly enhance the pharmacological profile. orientjchem.org

The addition of a 5-arylidene moiety has been shown to considerably increase the antibacterial efficacy of 2-(thiazol-2-ylimino)thiazolidin-4-ones. orientjchem.org This suggests that the substituted or unsubstituted 5-arylidene group plays a vital role in the antimicrobial properties of this class of compounds. In another study, the presence of an electron-withdrawing group at the para-position of a benzylidene ring at C5 improved antitubercular activity. ekb.eg

In the development of human dihydroorotate dehydrogenase (hDHODH) inhibitors, the introduction of a cyano group as the R1 substituent (at the C5 position) was found to be favorable for enhancing inhibitory activity. nih.gov Furthermore, research on anticancer agents has revealed that a 5-(2-nitrobenzylidene) group contributes to potent activity, inducing S phase arrest in the cell cycle of cancer cells. ekb.eg

The table below provides examples of C5 modifications and their impact on biological activity.

| C5 Substituent | Core Structure | Biological Activity | Observation |

| 5-Arylidene | 2-(Thiazol-2-ylimino)thiazolidin-4-one | Antibacterial | Considerably greater efficacy. orientjchem.org |

| 4-Nitrobenzylidene | Thiazolidinone | Antitubercular | Improved activity with electron-withdrawing group. ekb.eg |

| Cyano group | 4-Thiazolidinone | hDHODH Inhibition | Favorable for inhibitory activity. nih.gov |

| 5-(2-Nitrobenzylidene) | 2-(Isatin-3-azino)-thiazolidin-4-one | Anticancer | Induced S phase arrest. ekb.eg |

SAR Specific to 3-(4-Bromophenyl)-4-thiazolidinone and its Derivatives

Derivatives of this compound have shown promise in various therapeutic areas. For instance, the synthesis of 2,5-disubstituted derivatives has been a focus of research to explore their antimicrobial potential. ekb.eg While the core itself is a starting point, the modifications at the C2 and C5 positions are what truly define the specific activity and potency of the final molecule.

One notable derivative, 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one, exhibited significant in vitro cytotoxicity against leukemic cell lines. nih.gov This highlights the importance of the substituent at the C2 position in conjunction with the 3-(4-bromophenyl) moiety for anticancer activity. The SAR studies indicate that the combination of the electron-withdrawing bromine atom on the N3-phenyl ring and an electron-donating dimethylamino group on the C2-phenyl ring contributes to the observed potent activity.

Further research into hybrid molecules incorporating the this compound scaffold could lead to the discovery of novel therapeutic agents with enhanced efficacy and selectivity. ump.edu.pl

Preclinical Pharmacological Spectrum of 4 Thiazolidinone Derivatives

Anticancer Efficacy and Mechanistic Investigations

Derivatives of 3-(4-bromophenyl)-4-thiazolidinone have emerged as a promising class of compounds in oncological research, exhibiting potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of programmed cell death, modulation of the cell cycle, and interference with key signaling pathways crucial for cancer cell survival and proliferation.

In Vitro Cytotoxic Activity Against Various Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating broad-spectrum activity.

One notable derivative, 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one, displayed considerable cytotoxicity against the human leukemia cell lines Reh and Nalm6, with IC50 values of 11.9 µM and 13.5 µM, respectively researchgate.netorkg.orgnih.gov.

Hybrid molecules incorporating the this compound scaffold have also shown significant promise. For instance, a pyrrolidinedione–thiazolidinone hybrid, 1-(4-bromophenyl)-3-[5-[2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-4-oxo-2-thioxothiazolidine-3-yl]pyrrolidine-2,5-dione (Les-6328), exhibited potent cytotoxic effects. After 48 hours of exposure, the IC50 values were 2.18 ± 0.19 μM for MCF-7 (breast cancer) cells, 2.01 ± 0.12 μM for MDA-MB-231 (breast cancer) cells, and 6.40 ± 0.25 μM for HCC1954 (breast cancer) cells nih.gov.

Further studies on other hybrid structures have revealed potent activity against a range of cancer cell lines:

A549 (Lung Cancer): A novel molecular hybrid of 4-thiazolidinone (B1220212)–umbelliferone showed high potency against A549 cells with an IC50 value of 0.96 ± 1.09 µM nih.gov. Another furan-bearing hybrid demonstrated strong activity against A549 cells mdpi.com.

MCF-7 (Breast Cancer): A ciminalum–4-thiazolidinone hybrid was found to be cytotoxic toward MCF-7 breast cancer cells with an IC50 value of 5.02 µM nih.gov.

HepG2 (Liver Cancer): A furan-bearing hybrid of 4-thiazolidinone showed an IC50 value of 5.4 µM against HepG2 cells after 72 hours mdpi.com.

MDA-MB-231 (Breast Cancer): The same furan-bearing hybrid displayed an IC50 of 1.9 µM against MDA-MB-231 cells mdpi.com. Pyrazole-thiazolidinone hybrids also exhibited potent properties against this cell line mdpi.com.

HT-29 (Colon Cancer): The furan-bearing hybrid was also active against HT-29 cells with an IC50 of 6.5 µM mdpi.com.

Table 1: In Vitro Cytotoxic Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one | Reh (Leukemia) | 11.9 µM | researchgate.netorkg.orgnih.gov |

| 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one | Nalm6 (Leukemia) | 13.5 µM | researchgate.netorkg.orgnih.gov |

| Les-6328 | MCF-7 (Breast) | 2.18 ± 0.19 μM | nih.gov |

| Les-6328 | MDA-MB-231 (Breast) | 2.01 ± 0.12 μM | nih.gov |

| Les-6328 | HCC1954 (Breast) | 6.40 ± 0.25 μM | nih.gov |

| 4-thiazolidinone–umbelliferone hybrid | A549 (Lung) | 0.96 ± 1.09 µM | nih.gov |

| Ciminalum–4-thiazolidinone hybrid | MCF-7 (Breast) | 5.02 µM | nih.gov |

| Furan-bearing 4-thiazolidinone hybrid | HepG2 (Liver) | 5.4 µM | mdpi.com |

| Furan-bearing 4-thiazolidinone hybrid | MDA-MB-231 (Breast) | 1.9 µM | mdpi.com |

| Furan-bearing 4-thiazolidinone hybrid | HT-29 (Colon) | 6.5 µM | mdpi.com |

Investigations into Apoptosis Induction and Cell Cycle Modulation

A key mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death. In vivo studies with 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one in a mouse tumor model showed that treated tissue exhibited numerous apoptotic cells researchgate.netorkg.orgnih.gov.

Hybrid molecules have also been extensively studied for their pro-apoptotic effects. A 4-thiazolidinone–umbelliferone hybrid was shown to induce apoptosis, as confirmed by the annexin-v/PI dual staining assay nih.gov. Pyrazolyl-thiazolidinone derivatives have also been reported as potent anticancer agents that induce strong apoptosis and cell cycle arrest tandfonline.com. Furthermore, a study on a novel 4-thiazolidinone derivative demonstrated its ability to induce apoptosis in human glioma U251 cells mefst.hrnih.gov.

In addition to apoptosis, these compounds can modulate the cell cycle. For instance, some 4-thiazolidinone derivatives have been shown to cause cell cycle arrest at the G0/G1 or G2/M phases in cancer cells mefst.hr. The 4-thiazolidinone–umbelliferone hybrid was also found to affect different phases of the cell cycle nih.gov.

Modulation of Key Signaling Pathways

The anticancer effects of 4-thiazolidinone derivatives are also linked to their ability to modulate critical signaling pathways that govern cell growth, survival, and death. While specific studies focusing solely on this compound are limited, research on the broader class of 4-thiazolidinones provides valuable insights.

Some 4-thiazolidinone-bearing hybrid molecules have been found to modulate the expression and activity of several factors in the DNA damage response pathway nih.gov. This is a critical mechanism for cancer therapy, as cancer cells often have compromised DNA repair mechanisms.

Design and Evaluation of 4-Thiazolidinone-Bearing Hybrid Molecules in Oncological Research

The strategy of creating hybrid molecules, which combine the 4-thiazolidinone scaffold with other pharmacologically active moieties, has proven to be a fruitful approach in the development of novel anticancer agents nih.gov. This molecular hybridization aims to create synergistic effects and enhance the therapeutic potential of the parent molecules nih.gov.

Several classes of hybrid molecules incorporating the 4-thiazolidinone core have been designed and evaluated:

Thymol–4-thiazolidinone hybrids: These have shown activity against human colorectal cancer cell lines nih.gov.

Coumarin–4-thiazolidinone hybrids: These have been developed as prominent cytotoxic agents, with some derivatives showing high potency against lung cancer cells nih.gov.

Ciminalum–4-thiazolidinone hybrids: These have demonstrated cytotoxicity toward breast cancer cell lines nih.gov.

Pyrrolidinedione–thiazolidinone hybrids: These compounds have shown potent anticancer properties nih.gov.

The design of these hybrids often involves linking the 4-thiazolidinone core to other scaffolds known for their anticancer properties, such as NSAIDs, sulfanilamides, and various heterocyclic systems mdpi.com.

Antimicrobial Activities

In addition to their anticancer properties, 4-thiazolidinone derivatives have been investigated for their antimicrobial activities.

Evaluation of Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

The 4-thiazolidinone scaffold is a component of some molecules with antimicrobial properties mdpi.com. For example, ciminalum, a molecule used in the design of some 4-thiazolidinone hybrids, is an active antimicrobial agent against both Gram-positive and Gram-negative microorganisms mdpi.com.

Studies on various 2,3-diaryl-thiazolidin-4-ones have demonstrated antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria nih.gov. Some of these compounds were found to be more potent than the reference antibiotic ampicillin against several strains nih.gov. Similarly, newly synthesized thiazolidine-2,4-dione-based hybrids have shown antibacterial activity against reference strains of Gram-positive and Gram-negative bacteria, with some compounds exhibiting activity similar to or higher than oxacillin and cefuroxime mdpi.com.

While broad studies indicate the potential of the 4-thiazolidinone class, specific data on the antibacterial spectrum of this compound itself is not extensively detailed in the provided search results. However, the general activity of the structural class suggests this is a viable area for further investigation.

Antifungal Potency Against Yeast and Fungal Species

Derivatives of 4-thiazolidinone have shown notable efficacy against a range of fungal pathogens. The structural flexibility of the thiazolidinone ring allows for modifications that can enhance antifungal activity. nih.govnanobioletters.com Research has highlighted that substitutions at various positions on the thiazolidinone core can lead to compounds with significant fungistatic and fungicidal effects. nih.gov

One area of investigation has been the introduction of different arylidene moieties at the 5-position of the thiazolidinone ring, which has been shown to be crucial for enhancing biological activity. For instance, derivatives that include a p-nitrophenylhydrazyl arm at this position have demonstrated considerable antifungal properties against pathogenic species like Candida albicans and Aspergillus niger. africaresearchconnects.com

In a specific study, a series of substituted 4-thiazolidinone derivatives were synthesized and tested for their antifungal activity. Among them, 2-(4-bromophenyl)-3-(4-hydroxyphenyl)thiazolidinone-4-one was evaluated against Candida albicans, a patient isolate of Candida glabrata, and Candida krusei. The biological activity of some of the synthesized compounds was found to be comparable to commercially available fungicides.

| Compound | Target Organism | Activity |

| 2-(4-bromophenyl)-3-(4-hydroxyphenyl)thiazolidinone-4-one | Candida albicans | Active |

| 2-(4-bromophenyl)-3-(4-hydroxyphenyl)thiazolidinone-4-one | Candida glabrata | Active |

| 2-(4-bromophenyl)-3-(4-hydroxyphenyl)thiazolidinone-4-one | Candida krusei | Active |

| 5-arylidene-thiazolidinone derivatives with p-nitrophenylhydrazyl group | Candida albicans | Considerable antifungal properties africaresearchconnects.com |

| 5-arylidene-thiazolidinone derivatives with p-nitrophenylhydrazyl group | Aspergillus niger | Considerable antifungal properties africaresearchconnects.com |

Assessment of Antiviral Spectrum (e.g., Yellow Fever Virus, Bovine Viral Diarrhea Virus)

The antiviral potential of 4-thiazolidinone derivatives has been explored against a variety of RNA and DNA viruses. nih.govresearchgate.net Studies have shown that certain structural modifications can impart significant antiviral activity.

For instance, a series of hydrazinylidene thiazolidin-4-one derivatives were evaluated for their activity against Yellow Fever Virus and Bovine Viral Diarrhea Virus (BVDV). ekb.eg Research indicated that the introduction of a methyl group at the 5-position of the thiazolidinone ring was a key factor for detectable antiviral activity. One compound in this series demonstrated an IC50 value of 13 µg/mL against BVDV. ekb.eg Another study on novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives reported considerable activity against Yellow Fever virus. nih.gov

While direct studies on this compound are limited in this specific context, the broader class of thiazolidinone derivatives has shown promise as a scaffold for the development of novel antiviral agents. researchgate.netresearchgate.net

Mechanism-of-Action Studies Against Microbial Targets (e.g., MurB protein)

A key molecular target for the antibacterial action of 4-thiazolidinone derivatives is the enzyme MurB. nih.govrsc.org MurB is a crucial enzyme in the biosynthesis of bacterial peptidoglycan, a vital component of the cell wall. nih.govresearchgate.net This enzyme is absent in eukaryotes, making it an attractive target for selective antibacterial therapy.

Mechanism-of-action studies have revealed that the 4-thiazolidinone ring can act as a mimic of the diphosphate moiety of the native MurB substrate, UDP-N-acetylglucosamine enolpyruvate. researchgate.netnih.gov This mimicry allows the thiazolidinone derivatives to bind to the active site of the MurB enzyme, leading to its inhibition. researchgate.netnih.gov The ester and carbonyl groups of the thiazolidinone ring are thought to interact with the enzyme in a manner similar to the diphosphate group of the natural ligand. Additionally, lipophilic substitutions on the thiazolidinone scaffold can occupy the carbohydrate-binding site within the enzyme's lipophilic pocket, further enhancing the inhibitory interaction. researchgate.net Docking studies have supported these findings, indicating that inhibition of MurB is a probable mechanism for the antibacterial effects of this class of compounds. nih.gov

Antitubercular Potential

Thiazolidin-4-one derivatives have emerged as a highly promising class of compounds in the search for new antitubercular agents, demonstrating potent activity against various strains of Mycobacterium tuberculosis. nih.govnih.govscilit.com The structural versatility of this scaffold allows for chemical modifications that can enhance efficacy against drug-resistant forms of the bacterium. nih.govnih.gov

Efficacy Against Mycobacterium tuberculosis Strains (Drug-Sensitive, MDR, XDR)

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health challenge. nih.govnih.gov Research into 4-thiazolidinone derivatives has yielded compounds with potent activity against these challenging strains.

In one study, a series of new thiazolidin-4-one conjugates were synthesized and evaluated for their antitubercular activity. A specific compound featuring a 4-bromophenyl substituent (compound 40h) demonstrated particularly high efficacy. nih.gov Its activity against the drug-sensitive Mtb H37Ra strain was comparable to the first-line drug isoniazid, with a Minimum Inhibitory Concentration (MIC) of 0.12 µg/mL. nih.gov Furthermore, this compound showed the highest activity within its series against both MDR and XDR strains, with MIC values of 1.95 µg/mL and 7.81 µg/mL, respectively. nih.gov

| Compound | Mtb Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |

| Compound 40h (with 4-bromophenyl substituent) | Drug-Sensitive (H37Ra) | 0.12 nih.gov | Isoniazid | 0.12 nih.gov |

| Compound 40h (with 4-bromophenyl substituent) | Multi-Drug Resistant (MDR) | 1.95 nih.gov | ||

| Compound 40h (with 4-bromophenyl substituent) | Extensively Drug-Resistant (XDR) | 7.81 nih.gov |

Identification of Molecular Targets in Mycobacterial Pathways (e.g., InhA, MmpL3, DNA gyrase)

The potent antitubercular activity of 4-thiazolidinone derivatives is attributed to their ability to inhibit key enzymes essential for the survival of Mycobacterium tuberculosis. nih.govnih.gov Molecular docking and in vitro studies have identified several critical molecular targets within mycobacterial pathways.

Key targets for these compounds include:

InhA : An enoyl-acyl carrier protein reductase involved in the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.govnih.gov The aforementioned compound 40h, containing a 4-bromophenyl group, was identified as an effective InhA inhibitor. nih.gov

MmpL3 : A transmembrane transporter protein that is essential for the transport of mycolic acids and the assembly of the mycobacterial outer membrane. nih.govnih.govsciety.org

DNA gyrase : An enzyme that controls the topological state of DNA and is vital for DNA replication and repair. nih.govnih.gov

The ability of 4-thiazolidinone derivatives to engage with multiple targets underscores their potential as versatile platforms for the development of next-generation antitubercular drugs. nih.gov

Enzyme Inhibition and Receptor Modulation

The biological activity of 4-thiazolidinone derivatives extends beyond their antimicrobial and antitubercular effects to include the inhibition of various other enzymes and modulation of cellular receptors. nih.govsemanticscholar.org This broad spectrum of activity makes them attractive scaffolds for drug discovery in diverse therapeutic areas.

Research has shown that different derivatives of the 4-thiazolidinone core can be tailored to inhibit specific enzymes. For example, certain derivatives have been identified as inhibitors of:

Carbonic Anhydrase (CA) : Synthesized aminoindane thiazolidinone derivatives have shown inhibitory effects against human carbonic anhydrase I and II. benthamdirect.com

Tyrosinase : A rhodanine derivative with a 4-fluorobenzylidene substituent was found to strongly inhibit melanogenesis by reducing tyrosinase activity. semanticscholar.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Thiazolidine-2,4-dione derivatives have been designed as inhibitors of VEGFR-2, an important target in anticancer therapy. semanticscholar.org

Protein Tyrosine Phosphatase 1B (PTP1B) : Thiazolidinone derivatives have been investigated as dual inhibitors of aldose reductase and PTP1B for potential use in treating type 2 diabetes and its complications. nih.gov

In terms of receptor modulation, 4-thiazolidinone derivatives have been developed as:

Lysophosphatidic Acid Receptor-1 (LPA1) Antagonists : Novel thiazolidin-4-ones have been designed to block LPA1, a target in breast cancer therapy. nih.gov

Sphingosine-1-Phosphate (S1P1) Receptor Agonists : A class of 2-imino-thiazolidin-4-one derivatives has been discovered to be potent and orally active agonists of the S1P1 receptor, which is implicated in autoimmune disorders. acs.org

This wide range of enzyme inhibition and receptor modulation capabilities highlights the versatility of the 4-thiazolidinone scaffold in medicinal chemistry. researchgate.net

Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. Its inhibition is a key strategy for the development of agents used in the treatment of hyperpigmentation. researchgate.netresearchgate.netmdpi.com Thiazolidinone derivatives have emerged as a class of potent tyrosinase inhibitors. researchgate.net

Studies on various thiazolidinone derivatives have shown that they can act as reversible competitive inhibitors of tyrosinase. researchgate.net This mechanism involves the inhibitor molecule competing with the substrate, such as L-DOPA, for binding to the active site of the enzyme. Molecular docking simulations have supported these findings, indicating that thiazolidinone derivatives can interact strongly with amino acid residues within the enzyme's active site. researchgate.net

The structure-activity relationship (SAR) of these compounds indicates that the nature and position of substituents on the phenyl ring are critical for inhibitory activity. For instance, in a series of 2-(substituted phenyl)thiazolidine-4-carboxamide derivatives, a compound featuring a 4-bromophenyl moiety exhibited notable tyrosinase inhibitory potential. mdpi.com Specifically, compound 3c (N-(4-bromophenyl)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxamide) showed the maximum inhibitory potential with an IC50 value of 16.5 ± 0.37 µM, which is comparable to the standard inhibitor, kojic acid (IC50 = 15.9 ± 2.5 µM). mdpi.com This suggests that the 4-bromophenyl group contributes favorably to the binding affinity of the molecule for the tyrosinase active site. The mechanism is often competitive, where the inhibitor mimics the substrate and binds to the copper-containing active site, preventing the natural substrate from binding. nih.gov

| Compound | Structure | IC50 (µM) mdpi.com |

|---|---|---|

| N-(4-bromophenyl)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxamide (3c) | A thiazolidine-4-carboxamide with a 4-bromophenyl group attached to the amide nitrogen and a 4-hydroxy-3-methoxyphenyl group at position 2. | 16.5 ± 0.37 |

| Kojic Acid (Standard) | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | 15.9 ± 2.5 |

Urease Inhibition Studies

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Therefore, urease inhibitors are of considerable interest for therapeutic applications. Thiazolidinone-based compounds have been investigated for their urease inhibitory potential. researchgate.net

While direct studies on this compound are limited, research on analogous series provides valuable insights. For example, a study on benzofuran-based-thiazolidinone analogues demonstrated that the substitution pattern on an appended phenyl ring greatly influences urease inhibitory activity. nih.gov In that series, a derivative with a 4-chloro substituent on the phenyl ring was the most potent, with an IC50 value of 1.2 ± 0.01 µM, significantly better than the standard inhibitor thiourea (IC50 = 21.40 ± 0.21 µM). nih.gov Given the similar electronic properties and position of bromine and chlorine (both are electron-withdrawing halogens), it is plausible that a 4-bromo substitution would also confer potent urease inhibitory activity. Structure-activity relationship analyses have revealed that electron-withdrawing substituents on the aryl ring tend to enhance the inhibitory potency. researchgate.net

Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH) Inhibition

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a critical target for the development of immunosuppressive and anti-proliferative agents. arizona.edumdpi.com A series of 4-thiazolidinone derivatives have been identified as novel and potent inhibitors of hDHODH. nih.govarizona.edu

Within these series, the substitution at the N-3 position with a phenyl group has been systematically explored. A study that evaluated various para-substituted phenyl analogues found that compounds with hydrophobic groups at this position, such as -F, -Br, -NO2, and -CF3, showed superior potencies. nih.gov Notably, the 4-bromophenyl analog demonstrated a significant improvement in inhibitory activity against hDHODH. nih.gov

| Compound | Description | IC50 (µM) nih.gov |

|---|---|---|

| Compound 21 | A 4-thiazolidinone derivative with a 4-bromophenyl substitution at the N-3 position. | 0.43 |

COX-1/COX-2 Enzyme Inhibition Profiling

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are central to the inflammatory process through their role in prostaglandin synthesis. tandfonline.com The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition. The thiazolidinone scaffold has been explored for the development of COX inhibitors. nih.govresearchgate.net

Several studies have reported the synthesis and evaluation of 4-thiazolidinone derivatives as COX-1/COX-2 inhibitors. nih.gov For instance, a series of pyrazolyl-thiazolidinone hybrids were designed as celecoxib analogues. tandfonline.com Within these complex hybrids, compounds bearing a 4-bromophenyl group attached to the thiazole ring demonstrated selective COX-2 inhibitory activity. tandfonline.com This indicates that the 4-bromophenyl moiety can be favorably accommodated in the active site of the COX-2 enzyme. Molecular docking studies suggest that thiazolidinone derivatives can fit within the COX-2 active site, with structural and physicochemical properties playing a key role in their inhibitory potential. researchgate.net

Other Enzymatic and Receptor Interactions

Beyond the aforementioned enzymes, 4-thiazolidinone derivatives interact with a range of other biologically important targets.

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): While the thiazolidine-2,4-dione (TZD) class of drugs are well-known PPAR-γ agonists, nih.gov recent studies have shown that 4-thiazolidinone derivatives can also modulate PPAR-γ activity. Research on certain anticancer 4-thiazolidinone compounds demonstrated that their biological effects are mediated primarily through the PPAR-γ pathway. nih.gov PPAR-γ activation can influence cellular metabolism, differentiation, and inflammation. mdpi.com

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and is often dysregulated in cancer. nih.gov Thiazolidin-4-one has been identified as a promising scaffold for the development of EGFR inhibitors. nih.govscribd.com Molecular dynamics simulations and in vitro studies have shown that certain thiazolidin-4-one derivatives can act as potent EGFR inhibitors, targeting mutations that confer resistance to other therapies. nih.gov

Kinases: The 4-thiazolidinone scaffold has been incorporated into molecules designed to inhibit various protein kinases involved in cell signaling pathways. For example, pyrazolyl-thiazole hybrids have been developed as dual inhibitors of EGFR and HER-2, another member of the ErbB family of receptor tyrosine kinases. tandfonline.com

Anti-Inflammatory, Antidiabetic, and Antiparasitic Properties

The diverse enzymatic and receptor interactions of 4-thiazolidinone derivatives translate into a broad spectrum of pharmacological properties, including anti-inflammatory, antidiabetic, and antiparasitic activities. nih.gov

The anti-inflammatory properties of 4-thiazolidinone derivatives are well-documented. researchgate.net A primary molecular pathway underlying this activity is the inhibition of cyclooxygenase (COX) enzymes. nih.gov By inhibiting COX-1 and/or COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

The selective inhibition of COX-2 is a particularly attractive feature, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme. As discussed, derivatives containing the this compound scaffold have shown potential for selective COX-2 inhibition, suggesting a direct link between this molecular structure and the interruption of the prostaglandin synthesis pathway.

Future Perspectives and Unaddressed Research Avenues

Development of Advanced Synthetic Methodologies for Novel Analogues of 3-(4-Bromophenyl)-4-thiazolidinone

The synthesis of this compound and its derivatives has traditionally relied on established chemical reactions. However, the future of drug discovery lies in the development of more efficient, sustainable, and diverse synthetic strategies.

Recent advancements have seen the rise of green chemistry principles and innovative catalytic systems to improve the synthesis of thiazolidinone cores. nih.gov For instance, the use of ultrasound has been shown to increase reaction rates and yields while reducing energy consumption. nih.gov Similarly, the development of novel catalysts, such as vanadyl sulfate (B86663) and magnetic nanoparticles, has facilitated more efficient and environmentally friendly synthetic routes. nih.gov Future research should continue to explore these avenues, focusing on:

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound analogues could offer significant advantages in terms of scalability, safety, and process control.

Photoredox Catalysis: This emerging field offers new pathways for C-H functionalization and the formation of complex molecular architectures under mild conditions, enabling the creation of novel analogues that are inaccessible through traditional methods.

Multicomponent Reactions: Designing one-pot, multicomponent reactions for the direct assembly of complex thiazolidinone derivatives from simple starting materials would significantly streamline the synthetic process and allow for the rapid generation of diverse chemical libraries. nih.gov

Enzymatic Synthesis: Exploring the use of enzymes as catalysts could provide highly selective and environmentally benign routes to chiral this compound analogues, which is crucial for improving their therapeutic index.

A summary of advanced synthetic strategies for thiazolidinone derivatives is presented in the table below.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Analogues |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to accelerate chemical reactions. nih.gov | Increased reaction rates, higher yields, reduced energy consumption. nih.gov |

| Nanoparticle Catalysis | Employment of magnetic or other nanoparticles as catalysts. nih.gov | High surface area, easy recovery and reusability of catalysts, potential for novel reactivity. nih.gov |

| Green Chemistry Approaches | Utilization of environmentally benign solvents (e.g., PEG-400) and catalysts. nih.gov | Reduced environmental impact, safer reaction conditions. nih.gov |

| Microwave-Assisted Synthesis | Application of microwave irradiation to heat reaction mixtures. | Rapid and efficient synthesis of analogues. |

Integration of Multi-Omics Data in Mechanism of Action Elucidation

While numerous studies have identified the biological activities of this compound derivatives, a comprehensive understanding of their precise mechanisms of action at a molecular level is often lacking. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex biological pathways modulated by these compounds.

Future research in this area should focus on:

Target Identification and Validation: Employing chemoproteomics approaches to identify the direct protein targets of this compound and its analogues.

Pathway Analysis: Utilizing transcriptomic and proteomic profiling to map the downstream signaling pathways affected by compound treatment. This can reveal novel mechanisms of action and potential off-target effects.

Biomarker Discovery: Integrating multi-omics data can help identify predictive biomarkers of drug response, enabling the stratification of patient populations who are most likely to benefit from treatment with these compounds.

Refinement of Computational Models for Precision Drug Design

Computational tools have become indispensable in modern drug discovery, facilitating the rational design of new therapeutic agents. nih.gov For this compound derivatives, computational modeling can play a crucial role in optimizing their pharmacological properties. medmedchem.comump.edu.pl

Future directions in computational modeling for this class of compounds include:

Enhanced Molecular Docking and Dynamics Simulations: Developing more accurate scoring functions and employing longer-timescale molecular dynamics simulations to better predict the binding affinities and modes of interaction of this compound analogues with their biological targets. medmedchem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building robust QSAR models based on larger and more diverse datasets to predict the biological activity of novel analogues before their synthesis, thereby prioritizing the most promising candidates. ump.edu.pl

Pharmacokinetic and Toxicity Prediction: Utilizing advanced in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify and mitigate potential liabilities early in the drug discovery process. nih.gov

A table summarizing key computational approaches for the design of thiazolidinone derivatives is provided below.

| Computational Approach | Application in Thiazolidinone Research | Key Insights |

| Molecular Docking | Predicting the binding orientation and affinity of thiazolidinone derivatives to their protein targets. medmedchem.comnih.gov | Identification of key interacting residues and potential for target inhibition. medmedchem.com |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. medmedchem.comnih.gov | Assessment of binding stability and conformational changes. medmedchem.com |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity. ump.edu.pl | Guiding the design of new molecules with improved potency and selectivity. ump.edu.pl |

| ADME/Tox Prediction | In silico prediction of pharmacokinetic and toxicological properties. nih.gov | Early identification of compounds with favorable drug-like properties. nih.gov |

Exploration of Synergistic Effects in Hybrid Compound Architectures

The concept of creating hybrid molecules by combining two or more pharmacophores into a single chemical entity has emerged as a promising strategy to overcome drug resistance and enhance therapeutic efficacy. mdpi.com The 4-thiazolidinone (B1220212) scaffold is a versatile building block for the design of such hybrid compounds. mdpi.com

Future research should focus on the rational design and synthesis of hybrid molecules incorporating the this compound core with other biologically active moieties. Examples of promising hybrid architectures include:

Thiazolidinone-Thiadiazole Hybrids: These have shown potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. biointerfaceresearch.com

Thiazolidinone-Coumarin Hybrids: Investigated for their cytotoxic activity against various cancer cell lines. mdpi.com

Thiazolidinone-Indole Hybrids: Designed as potential tubulin polymerization inhibitors for anticancer therapy. mdpi.com

Thiazolidinone-Pyrazoline Hybrids: Explored for their anticancer properties. nih.gov

The synergistic effects of these hybrid compounds, where the combined activity is greater than the sum of the individual components, need to be systematically investigated.

Investigation of Emerging Therapeutic Applications for Thiazolidinone Derivatives

While much of the research on this compound and its analogues has focused on established areas like anticancer and antimicrobial activities, the versatile nature of the thiazolidinone scaffold suggests potential for a broader range of therapeutic applications. nih.govresearchgate.net

Future investigations should explore the potential of these compounds in emerging therapeutic areas, including:

Neurodegenerative Diseases: Beyond Alzheimer's disease, the neuroprotective properties of thiazolidinone derivatives could be investigated in models of Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis.

Inflammatory and Autoimmune Disorders: Given their anti-inflammatory properties, these compounds could be evaluated for their efficacy in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. orientjchem.org

Viral Infections: The antiviral activity of thiazolidinone derivatives against a range of viruses, including emerging and drug-resistant strains, warrants further investigation. researchgate.net

Metabolic Diseases: Building on the success of thiazolidinediones in diabetes treatment, novel analogues could be explored for their potential in managing other metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and obesity. nih.gov

By systematically addressing these future perspectives and unaddressed research avenues, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective treatments for a wide range of diseases.

Q & A

Basic Question

- 1H/13C-NMR : Confirms substituent integration and regiochemistry (e.g., thiazolidinone ring protons at δ 4.2–4.5 ppm).

- FT-IR : Identifies carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and C-Br vibrations at 500–600 cm⁻¹.

- Mass spectrometry (HRMS) : Validates molecular ions (e.g., [M+H]+ for C9H6BrNOS2: m/z 303.92) .

How are this compound derivatives optimized for selectivity against cancer vs. normal cells?

Advanced Question

Selectivity is improved by modifying the N-3 position of the thiazolidinone ring. For example, introducing a benzimidazole moiety reduced IC50 values in cancer cells (e.g., MCF-7: 8.2 µM) while maintaining higher CC50 in normal fibroblasts (>100 µM). Proteomics analysis (e.g., Western blot) further validated selective inhibition of oncogenic pathways like PI3K/AKT .

What role does the thiazolidinone ring conformation play in enzyme inhibition?

Advanced Question

The non-planar thiazolidinone ring adopts an envelope conformation, enabling hydrogen bonding with catalytic residues. In carbonic anhydrase IX inhibitors, the 4-thiazolidinone carbonyl interacts with Zn²+ in the active site, while the bromophenyl group stabilizes hydrophobic interactions. Mutagenesis studies (e.g., replacing Thr199 with Ala) confirmed the necessity of this binding mode .

How are structure-activity relationship (SAR) models developed for this compound class?

Advanced Question

SAR models integrate:

- 3D-QSAR : CoMFA/CoMSIA maps highlight steric/electrostatic hotspots (e.g., bromine’s role in enhancing potency).

- Pharmacophore modeling : Identifies essential features like hydrogen bond acceptors and aromatic rings.

- Machine learning : Random Forest or SVM models trained on datasets (e.g., ChEMBL) predict novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.